Splitomicin

Vue d'ensemble

Description

La Splitomicine est une petite molécule connue pour son rôle d'inhibiteur sélectif de la protéine Silent Information Regulator 2 (Sir2), qui est un type de désacétylase d'histone (HDAC) dépendante du nicotinamide adénine dinucléotide (NAD). Ce composé a suscité un intérêt considérable en raison de sa capacité à moduler l'expression des gènes et la réplication de l'ADN en inhibant l'activité désacétylase des protéines Sir2 .

Mécanisme D'action

Target of Action

Splitomicin primarily targets the Silent Information Regulator 2 (SIR2) . SIR2 is a member of the sirtuin family, which are NAD±dependent histone deacetylases . These enzymes play crucial roles in many signaling pathways and are involved in various biological processes such as cell survival, senescence, proliferation, apoptosis, DNA repair, cell metabolism, and caloric restriction .

Mode of Action

This compound inhibits the NAD±dependent deacetylase activity of SIR2 . This inhibition prevents SIR2 from removing acetyl groups from proteins, thereby altering their function . It’s worth noting that this compound showed weaker inhibition on human sirt1 .

Biochemical Pathways

The inhibition of SIR2 by this compound affects various biochemical pathways. They are also involved in gene silencing, DNA repair, chromosomal stability, and longevity .

Pharmacokinetics

In general, the ADME properties of a compound can be predicted using computational methods .

Result of Action

The inhibition of SIR2 by this compound can lead to changes at the molecular and cellular levels. For instance, it can affect cell survival, senescence, proliferation, and apoptosis . It can also interfere with DNA repair and cell metabolism .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other compounds can affect the activity of this compound . .

Analyse Biochimique

Biochemical Properties

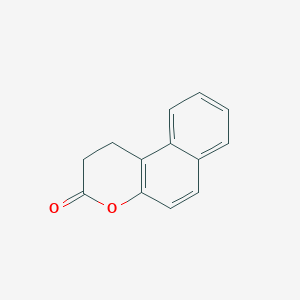

Splitomicin interacts with the enzyme Sir2p, a NAD±dependent histone deacetylase . It inhibits the deacetylase activity of Sir2p, which is known to negatively regulate gene expression and initiation of DNA replication . The hydrolytically unstable lactone ring of this compound is critically important for its activity .

Cellular Effects

This compound has been shown to have various effects on cells. It can inhibit platelet aggregation induced by certain substances, suggesting a role in cellular signaling pathways . In the context of cancer research, this compound has been found to sensitize cancer cells to a variety of DNA-damaging agents by abrogating Sir2p downregulation of p53 expression .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of Sir2p’s histone deacetylase activity . This inhibition is achieved through the interaction of this compound with the active site of Sir2p, effectively blocking its function . This leads to changes in gene expression and impacts cellular processes.

Temporal Effects in Laboratory Settings

While specific long-term effects of this compound in laboratory settings are not extensively documented, it’s known that the compound is stable at 20°C and should be protected from prolonged exposure to light . It’s recommended that stock solutions be prepared fresh before use .

Dosage Effects in Animal Models

The effects of this compound dosage in animal models have not been extensively studied and documented. Sirtuins, the family of proteins that this compound targets, have been indicated in cellular studies and experiments in animal models to have potential therapeutic benefits .

Metabolic Pathways

This compound’s primary interaction is with the enzyme Sir2p, part of the sirtuin family of proteins. Sirtuins are involved in many metabolic pathways, regulating responses to stress and ensuring that damaged DNA is not propagated .

Subcellular Localization

The subcellular localization of this compound is likely to be wherever its target, the Sir2p enzyme, is located. As Sir2p is a histone deacetylase, it is likely to be found in the nucleus where it can interact with histones .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : Une méthode courante implique la cyclisation du β-naphtol avec l'anhydride acétique en milieu acide pour former la structure cyclique lactone .

Méthodes de Production Industrielle : La production industrielle de Splitomicine implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement élevé et une pureté élevée. Le processus comprend l'utilisation de réactifs de haute pureté et d'environnements de réaction contrôlés pour maintenir la cohérence et la qualité .

Analyse Des Réactions Chimiques

Types de Réactions : La Splitomicine subit plusieurs types de réactions chimiques, notamment :

Oxydation : La Splitomicine peut être oxydée pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir la Splitomicine en ses formes réduites.

Substitution : La Splitomicine peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres groupes

Réactifs et Conditions Communes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogènes et les nucléophiles sont utilisés dans les réactions de substitution

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés lactones oxydés, tandis que la réduction peut produire des formes lactones réduites .

4. Applications de la Recherche Scientifique

La Splitomicine a une large gamme d'applications de recherche scientifique, notamment :

Médecine : Étudiée pour ses applications thérapeutiques potentielles dans le traitement du cancer, les maladies neurodégénératives et les maladies cardiovasculaires

Industrie : Utilisée dans le développement de nouveaux médicaments et agents thérapeutiques ciblant les désacétylases d'histone.

5. Mécanisme d'Action

La Splitomicine exerce ses effets en inhibant l'activité désacétylase dépendante du NAD des protéines Sir2. Cette inhibition conduit à l'accumulation d'histones acétylées, ce qui entraîne une modification de l'expression des gènes et de la réplication de l'ADN. Les cibles moléculaires de la Splitomicine comprennent la famille des protéines Sir2, qui joue un rôle crucial dans divers processus cellulaires tels que le vieillissement, le métabolisme et la réponse au stress .

Applications De Recherche Scientifique

Splitomicin has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the inhibition of histone deacetylases and their role in gene regulation.

Medicine: Investigated for its potential therapeutic applications in cancer treatment, neurodegenerative diseases, and cardiovascular diseases

Industry: Utilized in the development of new drugs and therapeutic agents targeting histone deacetylases.

Comparaison Avec Des Composés Similaires

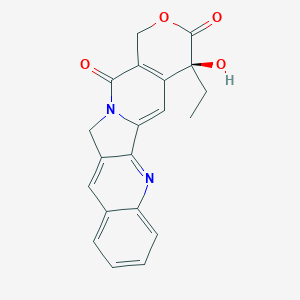

La Splitomicine est unique parmi les inhibiteurs des désacétylases d'histone en raison de son inhibition sélective des protéines Sir2. Des composés similaires comprennent :

Sirtinol : Un autre inhibiteur des protéines Sir2, mais avec une structure chimique et un mécanisme d'action différents.

Cambinol : Inhibe à la fois SIRT1 et SIRT2, mais avec une spécificité inférieure à celle de la Splitomicine.

EX-527 : Un inhibiteur puissant et sélectif de SIRT1, utilisé dans diverses applications de recherche.

La Splitomicine se distingue par sa forte spécificité pour les protéines Sir2 et sa capacité à moduler efficacement l'expression des gènes et la réplication de l'ADN .

Propriétés

IUPAC Name |

1,2-dihydrobenzo[f]chromen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-13-8-6-11-10-4-2-1-3-9(10)5-7-12(11)15-13/h1-5,7H,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISFPDBUKMJDAJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC2=C1C3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017436 | |

| Record name | 1,2-Dihydro-3H-benzo[f]chromen-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5690-03-9 | |

| Record name | Splitomicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5690-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dihydro-3H-benzo[f]chromen-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

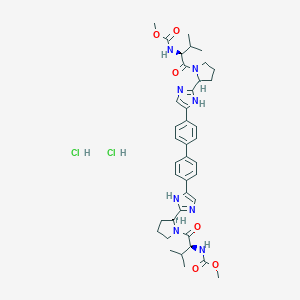

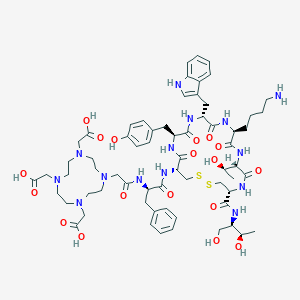

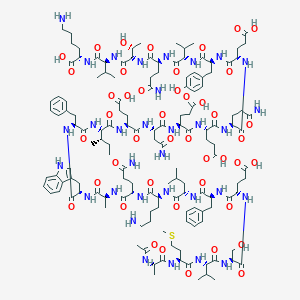

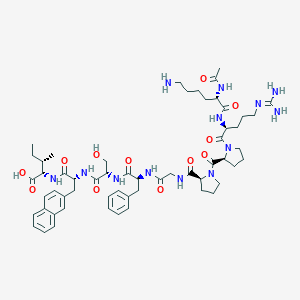

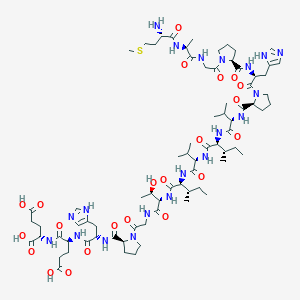

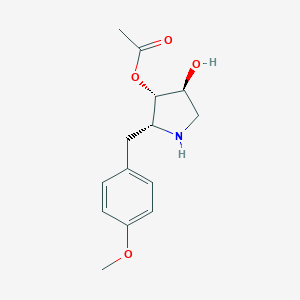

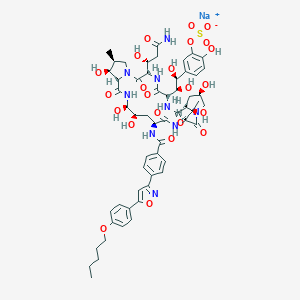

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pneumocandin A0, 1-[(4R,5R)-4,5-dihydroxy-N2-(1-oxohexadecyl)-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-](/img/structure/B549160.png)

![N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B549162.png)

![N-[(3S,9S,11R,18S,20R,21R,24S,25S)-21-(2-Aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B549164.png)